N'-(3-Bromobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide
Description
N'-(3-Bromobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide is a hydrazone derivative characterized by a piperazine core substituted with a 2-chlorobenzyl group and a hydrazide moiety linked to a 3-bromobenzylidene group. Its synthesis typically involves the condensation of 2-(4-(2-chlorobenzyl)piperazin-1-yl)acetohydrazide with 3-bromobenzaldehyde under acidic conditions .
The structural features of this compound are critical to its bioactivity. The piperazine ring enhances solubility and bioavailability, while the halogenated aromatic groups (3-bromo and 2-chloro substituents) contribute to electronic effects and receptor binding affinity.
Properties
Molecular Formula |
C20H22BrClN4O |
|---|---|
Molecular Weight |
449.8 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C20H22BrClN4O/c21-18-6-3-4-16(12-18)13-23-24-20(27)15-26-10-8-25(9-11-26)14-17-5-1-2-7-19(17)22/h1-7,12-13H,8-11,14-15H2,(H,24,27)/b23-13+ |
InChI Key |
LGAVOEDNQYPWFS-YDZHTSKRSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC(=CC=C3)Br |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Bromobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide typically involves a multi-step process:
Formation of the hydrazide: Starting with the appropriate acyl hydrazide, the compound is synthesized through a condensation reaction with 3-bromobenzaldehyde under acidic or basic conditions.
Piperazine derivative synthesis: The piperazine ring is introduced by reacting 2-chlorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide.
Final condensation: The final step involves the condensation of the hydrazide with the piperazine derivative under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Bromobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(3-Bromobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
Comparison with Similar Compounds
Structural Comparisons
The target compound shares a common scaffold with several hydrazone derivatives, differing primarily in substituents on the benzylidene and piperazinyl groups. Key structural analogs include:
Key Observations :
- Halogen vs.
- Nitro Groups : The 4-nitrophenylpiperazine in introduces strong electron-withdrawing effects, improving anticholinesterase activity via enhanced acetylcholine esterase binding.
Pharmacological Activity Comparisons
- Anti-Inflammatory Activity : Compound 4f (Table 1) reduced TNF-α production by 55.8% in macrophages, comparable to the standard drug SB-203580 . The target compound’s 3-bromo substituent may similarly modulate cytokine release but requires empirical validation.
- Anticancer Potential: Benzothiazole acylhydrazones (e.g., ) with sulfanyl and chlorophenyl groups showed IC₅₀ values of 12–45 µM against glioma and colorectal cancer cells. The target compound’s halogenated aryl groups may confer analogous DNA damage or tubulin inhibition mechanisms.
- Antibacterial Activity: Phenoxyacetic acid derivatives with pyrrolidinyl groups (e.g., ) exhibited zone-of-inhibition values up to 21 mm against E. coli. The target compound’s piperazine core could enhance bacterial membrane penetration.
Physicochemical Properties
Key Insights :
- The target compound’s predicted LogP (~3.5) suggests favorable blood-brain barrier penetration, making it a candidate for neurological applications.
- Higher melting points in analogs like correlate with crystalline stability, which may influence formulation strategies.
Biological Activity
N'-(3-Bromobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide is a complex organic compound featuring a hydrazone functional group. Its unique structure, characterized by a bromobenzylidene moiety and a piperazine ring substituted with a chlorobenzyl group, suggests significant potential for biological activity. This article explores its biological properties, including enzyme inhibition, potential therapeutic applications, and structural comparisons with similar compounds.
Chemical Structure
The molecular formula of this compound is . The compound's structure can be visualized as follows:
- Bromobenzylidene : A benzaldehyde derivative with a bromine substituent.
- Piperazine Ring : A six-membered ring containing two nitrogen atoms, substituted with a chlorobenzyl group.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit notable inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These enzymes are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibitory activity is likely enhanced by the presence of halogen substituents (bromine and chlorine), which modify the electronic properties of the compound, thereby increasing its binding affinity to these enzymes.
Antimicrobial Activity
Preliminary studies suggest that hydrazone derivatives can exhibit antimicrobial properties. While specific data on this compound is limited, structural analogs have shown effectiveness against various bacterial strains. The presence of halogen substituents may contribute to this activity by altering membrane permeability or inhibiting essential bacterial enzymes.
Structural Comparisons
To understand the potential biological activity of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide | Contains nitrophenoxy group | Inhibits urease |
| N'-(4-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide | Similar hydrazone structure with nitro substitution | Inhibitory activity against urease |
| 2-(4-Benzyl-1-piperazinyl)-N'-(3-hydroxybenzylidene)acetohydrazide | Hydroxy substitution instead of halogen | Potential neuroprotective effects |
The uniqueness of this compound lies in its specific combination of halogen substituents, which may enhance its biological activity compared to similar compounds lacking these features.
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of hydrazone derivatives, including those similar to this compound. For instance, research published in ACS Omega highlights the synthesis and computational analysis of various hydrazides as potential COX-2 enzyme inhibitors . Although direct studies on the specific compound are scarce, these findings indicate a promising avenue for further investigation into its pharmacological properties.
Q & A
Basic: What are the key synthetic strategies for preparing N'-(3-Bromobenzylidene)-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the hydrazide core via condensation of a hydrazine derivative (e.g., 2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide) with 3-bromobenzaldehyde under reflux in ethanol or methanol. Reaction progress is monitored via TLC (Rf ~0.6–0.8 in ethyl acetate/hexane) .
- Step 2 : Purification through recrystallization (methanol/water) or column chromatography (silica gel, gradient elution) to achieve >95% purity .
- Critical parameters : pH control (~6–7) during condensation to avoid side reactions like over-oxidation of the hydrazone bond.
Basic: How is the compound characterized to confirm structural integrity?
Standard characterization protocols include:
- Spectroscopy :
- X-ray crystallography (if crystals obtained): Confirms spatial arrangement, e.g., antiperiplanar geometry of the hydrazone group .
- Elemental analysis : Deviation <0.4% for C, H, N .
Basic: What are the solubility and stability profiles under experimental conditions?
- Solubility : Sparingly soluble in water (<0.1 mg/mL); highly soluble in DMSO (>50 mg/mL) and dichloromethane. Stability in DMSO is time-dependent (degradation ~5% after 24 hours at 25°C) .
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the hydrazone bond .
Advanced: How can computational modeling predict fragmentation pathways in mass spectrometry?
- Methodology : Use software like Chem3D Pro to calculate atomic charges and simulate fragmentation. For example, the molecular ion [M+H]⁺ (m/z ~490) fragments via cleavage of the hydrazone bond (C=N), yielding peaks at m/z 245 (3-bromobenzylidene fragment) and m/z 245 (piperazinyl-acetohydrazide moiety) .
- Validation : Compare with experimental HRMS data (error <2 ppm) .
Advanced: How do structural modifications influence biological activity (e.g., urease inhibition)?
- Case study : Analogues with electron-withdrawing groups (e.g., nitro at the benzylidene position) show enhanced urease inhibition (IC₅₀ ~8.4 μM vs. ~20 μM for unsubstituted derivatives) due to increased electrophilicity at the hydrazone bond .
- SAR insights : The 2-chlorobenzyl group on piperazine enhances lipophilicity (logP ~3.2), improving membrane permeability in cellular assays .
Advanced: What strategies resolve contradictions in bioactivity data across studies?
- Troubleshooting :
- Meta-analysis : Cross-reference with structurally similar hydrazones (e.g., N'-(4-chlorobenzylidene) analogues) to identify trends in activity .
Advanced: What analytical methods quantify trace degradation products during long-term storage?
- HPLC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Detect degradation products (e.g., hydrolyzed hydrazide) at m/z 168 and 322 with a limit of quantification (LOQ) of 0.01 μg/mL .
- Forced degradation studies : Expose to heat (60°C, 72 hours) and UV light to simulate accelerated degradation .
Advanced: How are molecular synthons utilized in designing derivatives?
- Synthon libraries : Key fragments include:
- Click chemistry : Introduce triazole rings via Cu-catalyzed azide-alkyne cycloaddition to improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
